1,3-二氧戊环

概述

描述

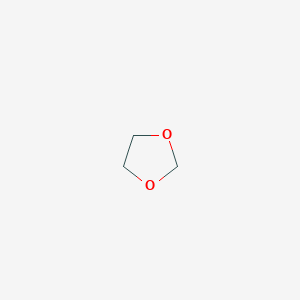

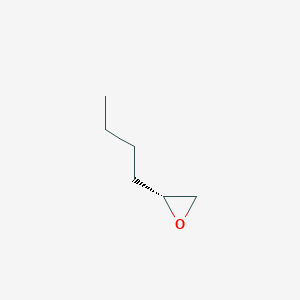

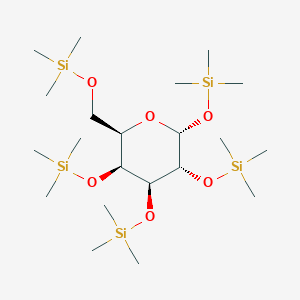

1,3-Dioxolane is a heterocyclic acetal with the chemical formula C₃H₆O₂. It is a five-membered ring compound containing two oxygen atoms at the 1 and 3 positions. This compound is related to tetrahydrofuran by the replacement of a methylene group with an oxygen atom. 1,3-Dioxolane is used as a solvent and as a comonomer in polyacetals .

科学研究应用

1,3-Dioxolane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent for paints, cellulose esters, and in organic synthesis.

Medicine: It is used in the synthesis of pharmaceutical intermediates and as a solvent in drug formulation.

Industry: It is used as a comonomer in the production of polyacetals and as a component in lithium metal batteries due to its high ionic conductivity and compatibility with lithium metal

作用机制

Target of Action

1,3-Dioxolane is a heterocyclic acetal . It is primarily used as a solvent and as a co-monomer in polyacetals . It is also used as a protecting group for carbonyl compounds during chemical reactions .

Mode of Action

1,3-Dioxolane interacts with its targets primarily through its ability to form acetals and ketals . This is achieved by the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This interaction results in the protection of carbonyl groups from undergoing reactions during transformations of other functional groups that may be present .

Biochemical Pathways

The primary biochemical pathway involved in the action of 1,3-Dioxolane is the formation and deprotection of acetals and ketals . For example, the compound methyl cyclohexanone-4-carboxylate can be reduced without affecting the ketone by protecting the ketone as a ketal . The ketal is produced by acid-catalyzed reaction with ethylene glycol, the reduction reaction is carried out, and the protecting group is removed by hydrolysis to produce 4-hydroxymethylcyclohexanone .

Pharmacokinetics

It’s worth noting that 1,3-dioxolane has a boiling point of 75 °c and a melting point of -95 °c , which may influence its volatility and stability in various environments.

Result of Action

The primary result of 1,3-Dioxolane’s action is the protection of carbonyl groups during chemical reactions . This allows for the selective transformation of other functional groups present in the molecule . After the desired transformations have been carried out, the protecting group can be removed to restore the original carbonyl functionality .

Action Environment

The action of 1,3-Dioxolane can be influenced by environmental factors such as temperature and pH. For instance, the formation of a ketal is an acid-catalyzed reaction , so the presence of an acid catalyst and the pH of the environment can significantly impact the reaction. Additionally, the stability of 1,3-Dioxolane can be affected by temperature due to its boiling and melting points .

生化分析

Biochemical Properties

It is known that 1,3-Dioxolane can be easily prepared from lactic acid and formaldehyde and satisfies the criteria for a green solvent . It is stable under neutral or basic conditions . Despite the presence of a ketal functionality, it even survives mildly acidic conditions .

Cellular Effects

It is known that 1,3-Dioxolane can influence the growth of Si CO2 hydrates . It was found that the water molecules linked with the 1,3-Dioxolane and CO2 molecule through hydrogen bonds to form the DIOX-Water-CO2 (D-W-C) ternary structure, which could precisely control the CO2 molecular diffusion rate to improve the growth of formed CO2 hydrates .

Molecular Mechanism

It is known that 1,3-Dioxolane can undergo oxidation reactions . Theoretical calculations for the OH-initiated hydrogen abstraction of 1,3-Dioxolane revealed that the reaction follows an indirect path through the formation of pre- and post-reaction complexes at entrance and exit channels, respectively with the lowest barrier height of 3.5 kcal/mol .

Temporal Effects in Laboratory Settings

The temporal effects of 1,3-Dioxolane in laboratory settings have been studied in the context of its atmospheric fate . The tropospheric lifetime of 1,3-Dioxolane is calculated to be about 22 hours under ambient conditions . Interestingly, it reduces to about 8 hours near the marine boundary layer, where Cl reaction takes over the OH reaction .

Metabolic Pathways

It is known that 1,3-Dioxolane can undergo oxidation reactions .

Transport and Distribution

It is known that the tropospheric lifetime of 1,3-Dioxolane is about 22 hours under ambient conditions , suggesting that it may be rapidly transported and distributed in the atmosphere.

准备方法

1,3-Dioxolane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the condensation of carbonyl compounds with vicinal diols under acidic conditions. Industrial production methods often use ethanol to enhance the yield and reduce the reaction time . The process can be catalyzed by various acids such as sulfuric acid, hydrochloric acid, or toluenesulfonic acid .

化学反应分析

1,3-Dioxolane undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized by strong oxidizing agents such as potassium permanganate and osmium tetroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride and sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds and Grignard reagents.

Deprotection: The acetal group can be removed by acid-catalyzed hydrolysis.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, osmium tetroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Acid catalysts: Sulfuric acid, hydrochloric acid, toluenesulfonic acid.

Major products formed from these reactions include various oxidized and reduced derivatives, as well as deprotected carbonyl compounds .

相似化合物的比较

1,3-Dioxolane is similar to other cyclic acetals such as 1,3-Dioxane and 1,2-Dioxolane . it is unique in its five-membered ring structure and its specific applications as a solvent and comonomer. Other similar compounds include:

1,3-Dioxane: A six-membered ring compound used in similar applications but with different chemical properties.

1,2-Dioxolane: An isomer of 1,3-Dioxolane with adjacent oxygen atoms, used as a peroxide.

1,3-Dioxolane stands out due to its stability under various conditions and its effectiveness as a solvent and stabilizer in industrial and research applications .

属性

IUPAC Name |

1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXJIVFYUVYPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Record name | DIOXOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/618 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-64-5 | |

| Record name | Dioxolane polymers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027284 | |

| Record name | 1,3-Dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dioxolane appears as a clear colorless liquid. Slightly denser than water. Vapors heavier than air., Liquid, Colorless liquid with a mild, ethereal odor; [ACGIH], Colorless liquid. | |

| Record name | DIOXOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/618 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dioxolane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1522 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIOXOLANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/471 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

78 °C | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

35 °F (2 °C) (Open cup) | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, acetone, Miscible in water | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0600 at 20 °C/4 °C, A cyclic acetal; bulk density (wt/gal): 8.2 lb at 20 °C | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.6 (Air= 1) | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

79.0 [mmHg], 79 mm Hg at 20 °C | |

| Record name | 1,3-Dioxolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1522 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid | |

CAS No. |

646-06-0 | |

| Record name | DIOXOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/618 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y57RBG19JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DIOXOLANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/471 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-95 °C | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-dioxolane?

A1: 1,3-dioxolane has the molecular formula C3H6O2 and a molecular weight of 74.08 g/mol.

Q2: How can the structure of 1,3-dioxolane derivatives be confirmed?

A2: Various spectroscopic techniques are employed to confirm the structure of 1,3-dioxolane derivatives, including 1H and 13C NMR spectroscopy [], mass spectrometry [], and infrared spectroscopy [].

Q3: How does 1,3-dioxolane interact with lithium metal electrodes?

A3: 1,3-dioxolane forms a stable passivating film on the surface of lithium metal electrodes, enhancing their interfacial stability and improving their cycle life in lithium-ion batteries. This pretreatment improves the discharging performance and increases the discharge voltage plateau by approximately 100 mV [, ].

Q4: Can 1,3-dioxolane be used to modify the properties of other polymers?

A4: Yes, 1,3-dioxolane can be used for chain extension of oligodiols like α,ω-dihydroxypolytetrahydrofurane and α,ω-dihydroxypolystyrene. This reaction proceeds through transacetalization, forming an acetal bridge between the oligodiol chains and generating ethylene glycol as a byproduct [].

Q5: Can 1,3-dioxolane be used in the synthesis of other compounds?

A5: Yes, 1,3-dioxolane can be used as a building block in organic synthesis. For example, it is used in the synthesis of disubstituted 3,4-dihydroquinazolines, diarylmethane, and methylenediamine derivatives [].

Q6: What are the catalytic applications of 1,3-dioxolane derivatives in organic synthesis?

A6: Derivatives like (R,R)- and (S,S)-4,5-bis(benzoxazol-2-yl)-2,2-dimethyl-1,3-dioxolane are used as chiral ligands in asymmetric catalysis. Their electron impact mass spectral fragmentation patterns have been studied to understand their behavior and aid in the characterization of new compounds [].

Q7: Have computational methods been used to study 1,3-dioxolane?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the potential of traditional adsorbents and those based on nanosized particles, including fullerenes, for the extraction of 1,4-dioxane and 2-methyl-1,3-dioxolane from milk. These calculations helped determine the binding energies, chemical potentials, and electronic properties of the interacting structures, guiding the development of efficient solid-phase microextraction techniques for their detection [].

Q8: How do methyl substituents affect the polymerizability of 1,3-dioxolanes?

A8: Methyl substitution influences the cationic polymerizability of 1,3-dioxolanes. While 4-methyl-1,3-dioxolane polymerizes relatively easily, dimethyl-substituted derivatives like 4,4-dimethyl- and trans-4,5-dimethyl-1,3-dioxolanes show low reactivity towards polymerization. This difference is attributed to the steric and electronic effects of the methyl groups [, ].

Q9: How does the structure of 1,3-dioxolane derivatives affect their anti-HIV activity?

A9: Prodrugs of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD), specifically those modified at the C6 position of the purine ring with alkyl amino groups, show enhanced anti-HIV activity compared to DAPD itself, without increasing toxicity [].

Q10: What is the impact of 1,3-dioxolane on lithium-ion battery performance at low temperatures?

A10: 4-Vinyl-1,3-dioxolane-2-one, when used as an additive in lithium-ion battery electrolytes, demonstrates promising results for improving low-temperature performance. It contributes to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, leading to improved capacity retention at low temperatures compared to electrolytes without the additive [].

Q11: What analytical techniques are used to study 1,3-dioxolane and its polymers?

A11: A variety of techniques are utilized for the analysis of 1,3-dioxolane and its polymers, including gas chromatography [, , ], microscopy [], scanning electron microscopy [], differential scanning calorimetry [, ], gel permeation chromatography [], and nuclear magnetic resonance (NMR) spectroscopy [, ].

Q12: How is the composition of copolymers containing 1,3-dioxolane units determined?

A12: High-resolution NMR spectroscopy and differential scanning calorimetry are commonly employed to determine the composition of copolymers incorporating 1,3-dioxolane units [].

Q13: What is the effect of cyclic ethers, including 1,3-dioxolane, on carbon dioxide hydrate formation?

A13: Studies investigating the impact of cyclic ethers on carbon dioxide hydrate formation have shown that 1,3-dioxolane, along with 1,3,5-trioxane and 2,5-dihydrofuran, can elevate the equilibrium temperature of carbon dioxide hydrate, promoting its formation. In contrast, 3,4-dihydro-2H-pyran exhibits an inhibitory effect on the formation of carbon dioxide hydrate [].

Q14: How does the solubility of DAPD prodrugs compare to DAPD?

A14: Prodrugs of DAPD, such as organic acid salts of DAPD and 5'-L-valyl DAPD, show improved solubility compared to the parent compound DAPD [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)

![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)